Archaeosine

Description

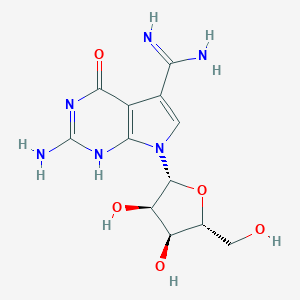

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMQXWCOMFJRLS-RPKMEZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318234 | |

| Record name | Archaeosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148608-52-0 | |

| Record name | Archaeosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148608-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Archaeosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Archaeosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of Archaeosine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Archaeosine (G*), a hypermodified nucleoside, is a hallmark of the archaeal domain of life. Found almost universally at position 15 in the D-loop of archaeal transfer RNA (tRNA), it plays a crucial role in stabilizing tRNA structure, particularly in thermophilic organisms.[1] Its unique 7-formamidino-7-deazaguanosine structure imparts a positive charge that is thought to enhance the tertiary interactions within the tRNA molecule, contributing to its stability at extreme temperatures.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, details its biosynthetic pathway, and presents detailed experimental protocols for its isolation, analysis, and enzymatic synthesis. This document is intended to serve as a valuable resource for researchers studying tRNA modification, archaeal biology, and for professionals in drug development exploring novel enzymatic targets.

Chemical Structure and Properties of this compound

This compound is a derivative of guanosine, specifically a 7-deazaguanosine (B17050) that is further modified with a formamidine (B1211174) group at the 7-position.[2] This modification is introduced post-transcriptionally into tRNA molecules.

Data Presentation

The key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Preferred IUPAC Name | 7-Carbaguanosine-7-carboximidamide |

| Systematic IUPAC Name | 2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide[1] |

| Common Name | 7-formamidino-7-deazaguanosine[1] |

| Chemical Formula | C₁₂H₁₆N₆O₅[1] |

| Molar Mass | 324.29 g/mol |

| SMILES String | C1=C(C2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N=C(NC2=O)N)C(=N)N[1] |

| CAS Number | 148608-52-0[1] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs on the tRNA polynucleotide chain. The pathway in Euryarchaeota is particularly well-characterized.[2][3] It begins with the precursor 7-cyano-7-deazaguanine (preQ₀), which is synthesized from GTP.[4]

Caption: Biosynthetic pathway of this compound in Euryarchaeota.

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and synthesis of this compound-containing tRNA.

Protocol 1: Isolation of Total tRNA from Thermococcus kodakarensis

This protocol is adapted from methodologies used for total RNA extraction from thermophilic archaea.[5][6]

-

Cell Culture and Harvest : Culture T. kodakarensis cells under appropriate anaerobic conditions at 85°C. Harvest approximately 2.0 g of cells by centrifugation.

-

Lysis and RNA Extraction :

-

Resuspend the cell pellet in a suitable buffer.

-

Perform total RNA extraction using a guanidinium (B1211019) thiocyanate-phenol-chloroform-based reagent like Isogen II, following the manufacturer’s protocol.[5] This method effectively lyses cells and inactivates the highly stable RNases found in thermophiles.

-

-

Initial RNA Purification :

-

Precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts and contaminants.

-

Air-dry the pellet and resuspend it in RNase-free water.

-

-

tRNA Fraction Purification :

-

To separate the tRNA fraction from larger rRNA and mRNA, subject the total RNA to polyacrylamide gel electrophoresis (PAGE) using a 10% gel containing 7 M urea.[5]

-

Visualize the RNA bands (e.g., by UV shadowing) and excise the band corresponding to tRNA (typically migrating around 70-90 nucleotides).

-

Elute the tRNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 50 mM KOAc, 200 mM KCl, pH 7.5) overnight at 4°C.[7]

-

Precipitate the eluted tRNA with ethanol, wash, and resuspend in RNase-free water. Quantify the yield using UV spectrophotometry at 260 nm.

-

Protocol 2: Purification of this compound-containing tRNA by Solid-Phase DNA Probe Hybridization

This method allows for the specific isolation of a tRNA species of interest from the total tRNA pool.[8][9][10]

-

Probe Design and Preparation :

-

Design a biotinylated DNA oligonucleotide (approx. 20-25 bases) that is complementary to a unique region of the target tRNA containing this compound (e.g., the anticodon loop or T-loop).[5]

-

Prepare the solid-phase resin by incubating Streptavidin Sepharose resin with the biotinylated DNA probe solution for 10-15 minutes at room temperature.[8]

-

-

Hybridization :

-

Prepare a hybridization buffer suitable for thermostable tRNA. A typical 2x buffer contains 20 mM Tris-HCl (pH 7.6) and 1.8 M Tetramethylammonium Chloride (TMA-Cl), which minimizes the effect of GC content on hybridization temperature.[8][9]

-

Dissolve the total tRNA fraction in the hybridization buffer. Heat the solution to denature the tRNA, then add it to the DNA probe-immobilized resin.

-

Incubate at an optimized temperature (e.g., 65°C) for 10-30 minutes to allow specific hybridization.[9]

-

-

Washing :

-

Wash the resin multiple times with a washing buffer (e.g., 20 mM Tris-HCl, pH 7.6) to remove non-specifically bound tRNAs.[9] Monitor the A260 of the wash fractions until it returns to baseline.

-

-

Elution :

-

Elute the purified target tRNA from the resin by heating the column in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.6) to a temperature above the melting point of the tRNA-DNA hybrid.[8]

-

Precipitate the eluted tRNA with ethanol, wash, and resuspend in RNase-free water. Assess purity via PAGE.

-

Protocol 3: HPLC-MS/MS Analysis of this compound

This protocol describes the analysis of the nucleoside composition of purified tRNA.

-

tRNA Digestion to Nucleosides :

-

To 5-10 µg of purified tRNA in a clean microfuge tube, add a digestion cocktail containing Nuclease P1 and bacterial alkaline phosphatase or a similar enzyme mix.[11]

-

Incubate at 37°C for at least 2 hours (or overnight) to ensure complete digestion of the tRNA into its constituent nucleosides.[11]

-

Inactivate the enzymes by heating at 95°C for 5 minutes.[11]

-

Filter the resulting nucleoside solution through a 0.22 µm filter to remove any particulate matter before analysis.[11]

-

-

HPLC Separation :

-

Column : Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : Run a linear gradient from 0-40% Mobile Phase B over approximately 30 minutes at a flow rate of 0.2 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry Detection :

-

Couple the HPLC output to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The mass transition for this compound can be set based on its protonated molecular ion [M+H]⁺ and characteristic fragment ions. For this compound (m/z 325.1), a common transition is to the protonated base (m/z 193.1).

-

Protocol 4: In Vitro Enzymatic Synthesis of this compound

This process involves the recombinant production of the necessary enzymes followed by the enzymatic modification of an in vitro transcribed tRNA.

-

Recombinant Enzyme Expression and Purification (e.g., His-tagged ArcS) :

-

Expression : Transform E. coli (e.g., BL21(DE3) strain) with an expression vector (e.g., pET series) containing the gene for a His-tagged archaeal ArcS. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to culture at a lower temperature (e.g., 18-25°C) overnight.

-

Lysis : Harvest the cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

-

Purification : Clarify the lysate by high-speed centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

-

Elute the purified His-tagged ArcS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Verify protein purity by SDS-PAGE and determine the concentration. Dialyze the protein into a suitable storage buffer.

-

-

In Vitro tRNA Modification Reaction :

-

Substrate Preparation : Prepare an in vitro transcribed tRNA substrate that lacks modifications. This tRNA must first be modified with preQ₀ using purified ArcTGT enzyme in a separate reaction containing the tRNA transcript, preQ₀, and appropriate buffer. Purify the resulting preQ₀-tRNA.

-

This compound Synthesis Reaction : Set up the reaction in a buffer containing HEPES, MgCl₂, and DTT.

-

Add the preQ₀-tRNA substrate, purified ArcS enzyme, L-lysine, and S-adenosyl-L-methionine (SAM). If using the ArcS-RaSEA complex, ensure both purified components are present.[2]

-

Incubate the reaction at a temperature optimal for the enzyme's activity (e.g., 60-70°C for enzymes from thermophiles) for 1-2 hours.

-

Stop the reaction and purify the modified this compound-tRNA by phenol-chloroform extraction and ethanol precipitation.

-

Confirm the successful modification to this compound using the HPLC-MS/MS protocol described above.

-

References

- 1. youtube.com [youtube.com]

- 2. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. researchgate.net [researchgate.net]

- 5. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jdc.jefferson.edu [jdc.jefferson.edu]

- 8. Optimization of the hybridization-based method for purification of thermostable tRNAs in the presence of tetraalkylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improved solid-phase DNA probe method for tRNA purification: large-scale preparation and alteration of DNA fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Archaeal tRNA: A Technical Guide to the Function of Archaeosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archaeosine (G*), a hypermodified guanosine (B1672433) analog, is a distinctive feature of archaeal transfer RNA (tRNA), ubiquitously located at position 15 in the dihydrouridine (D)-loop.[1][2] This unique modification, absent in bacteria and eukaryotes, plays a pivotal role in the structural integrity and function of tRNA, particularly under the extreme environmental conditions that many archaea inhabit.[3][4] This technical guide provides an in-depth exploration of the multifaceted functions of this compound, its intricate biosynthesis, and its profound implications for the archaeal translational machinery. We present a comprehensive overview of the current understanding of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways, to serve as a valuable resource for researchers in the fields of molecular biology, microbiology, and drug development.

The Core Functions of this compound in Archaeal tRNA

This compound's strategic placement at position 15, a critical nexus for tRNA tertiary structure, underscores its fundamental importance. Its primary functions can be categorized as follows:

Structural Stabilization of tRNA

The most well-documented function of this compound is its contribution to the thermal stability of tRNA.[3][4] This is particularly crucial for hyperthermophilic archaea, which thrive at temperatures that would denature standard nucleic acid structures. The formamidine (B1211174) group at the 7-position of the 7-deazaguanosine (B17050) core of this compound carries a positive charge, which is thought to stabilize the tRNA's L-shaped tertiary structure through electrostatic interactions with the negatively charged phosphate (B84403) backbone.[5] This stabilization is achieved through the reinforcement of the Levitt base pair, a tertiary interaction between position 15 of the D-loop and position 48 of the variable loop.[6]

The loss of this compound in the hyperthermophilic archaeon Thermococcus kodakarensis results in a pronounced temperature-sensitive phenotype, highlighting its critical role in thermal adaptation.[7][8] In contrast, the absence of this compound in the mesophilic archaeon Methanosarcina mazei does not produce a detectable phenotype under standard growth conditions, suggesting its role is most prominent in extremophiles.[7][8]

Role in Translational Fidelity and Efficiency

While the primary role of this compound appears to be structural, its influence extends to the accuracy and efficiency of protein synthesis. By ensuring the correct folding and stability of the tRNA molecule, this compound indirectly contributes to translational fidelity. A stable tRNA structure is essential for proper interaction with the ribosome and aminoacyl-tRNA synthetases. While modifications in the anticodon loop, such as queuosine (B110006) in bacteria and eukaryotes, directly modulate codon-anticodon interactions, this compound's position in the tRNA body suggests a more global role in maintaining the molecule's conformational integrity for accurate decoding.[9][10]

Quantitative Data on this compound Function

The impact of this compound on tRNA stability and the kinetics of its biosynthetic enzymes have been quantitatively assessed in several studies. The following tables summarize key findings.

Table 1: Effect of this compound on tRNA Thermal Stability

| tRNA Species | Organism | Modification Status | Melting Temperature (Tm) (°C) | ΔTm (°C) | Reference |

| tRNAGln transcript | Thermococcus kodakarensis | Unmodified | Not specified | - | [11] |

| tRNAGln transcript | Thermococcus kodakarensis | This compound (G+) | Increased | Not specified | [11] |

| tRNAMet | Pyrococcus occultum | Fully Modified (including 2'-O-methylations) | >100 | >20 (compared to unmodified transcript) | [12] |

| General tRNA | Thermus thermophilus | m5s2U54 modification | >85 | >3 | [12][13] |

Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| tRNA-guanine transglycosylase (ArcTGT) | Escherichia coli (homolog) | tRNA | Not specified | Not specified | [14] |

| tRNA-guanine transglycosylase (ArcTGT) | Escherichia coli (homolog) | Guanine | Not specified | Not specified | [14] |

| This compound Synthase (ArcS) | Thermococcus kodakarensis | L-lysine | Not specified | Not specified | [15] |

| This compound Synthase (ArcS) | Thermococcus kodakarensis | tRNA-preQ0 | Not specified | Not specified | [15] |

Note: The provided search results indicate that kinetic parameters for ArcTGT and ArcS have been determined, but specific Km and kcat values were not explicitly stated in the abstracts. Further review of the full-text articles is recommended for these specific data points.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Purification of tRNA from Archaea

Objective: To isolate total tRNA from archaeal cells for subsequent analysis.

Materials:

-

Archaeal cell pellet

-

Lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Chloroform:isoamyl alcohol (24:1)

-

DEPC-treated water

-

Chromatography columns (e.g., DEAE-cellulose, size-exclusion) or specialized kits (e.g., MoBio kits).[16]

Protocol:

-

Resuspend the archaeal cell pellet in lysis buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

-

Perform sequential extractions with phenol:chloroform:isoamyl alcohol and chloroform:isoamyl alcohol to remove proteins and lipids. Centrifuge to separate the phases and collect the aqueous phase containing RNA.

-

Precipitate the total RNA from the aqueous phase by adding isopropanol and incubating at -20°C.

-

Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.

-

Resuspend the RNA pellet in DEPC-treated water.

-

To isolate tRNA from other RNA species, use chromatographic methods such as DEAE-cellulose chromatography or size-exclusion chromatography. Alternatively, commercial kits designed for small RNA purification can be used.[16] For purification of specific tRNA species, a hybridization-based method using immobilized oligonucleotide probes can be employed.[17]

HPLC Analysis of Modified Nucleosides

Objective: To identify and quantify this compound and its precursors in a tRNA sample.[7][8]

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Mobile phase buffers (e.g., ammonium (B1175870) acetate, acetonitrile (B52724) gradient)

-

Nucleoside standards (including this compound and preQ0)

Protocol:

-

Digest the purified tRNA to nucleosides by incubating with nuclease P1.

-

Dephosphorylate the resulting nucleotide monophosphates by adding bacterial alkaline phosphatase and incubating further.

-

Filter the sample to remove enzymes.

-

Inject the nucleoside mixture into the HPLC system.

-

Separate the nucleosides using a reverse-phase C18 column with a suitable gradient of mobile phase buffers.

-

Detect the nucleosides by monitoring the UV absorbance at 260 nm.

-

Identify and quantify this compound and its precursors by comparing their retention times and peak areas to those of known standards. For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (LC-MS).[9]

In Vitro Transcription of tRNA

Objective: To synthesize unmodified tRNA transcripts for use in modification assays or as controls.[18][19]

Materials:

-

Linearized plasmid DNA containing the tRNA gene under a T7 promoter

-

T7 RNA polymerase

-

NTPs (ATP, GTP, CTP, UTP)

-

Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

-

DNase I

-

Urea-PAGE gels

Protocol:

-

Set up the transcription reaction by combining the linearized DNA template, T7 RNA polymerase, NTPs, and transcription buffer.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Treat the reaction mixture with DNase I to remove the DNA template.

-

Purify the transcribed tRNA using denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).

-

Excise the band corresponding to the tRNA and elute the RNA from the gel slice.

-

Precipitate the purified tRNA with ethanol and resuspend it in nuclease-free water.

Ribosome Binding Assay (Filter Binding)

Objective: To assess the ability of this compound-modified or unmodified tRNA to bind to the ribosome.[20][21]

Materials:

-

Purified ribosomes

-

Radiolabeled tRNA (modified or unmodified)

-

mRNA with a codon corresponding to the tRNA

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Nitrocellulose filters (0.45 µm)

-

Vacuum filtration apparatus

-

Scintillation counter and fluid

Protocol:

-

Incubate the radiolabeled tRNA with ribosomes and mRNA in the binding buffer to allow the formation of the tRNA-ribosome-mRNA complex.

-

Filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosome and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.

-

Wash the filter with cold binding buffer to remove any non-specifically bound tRNA.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of tRNA bound to the ribosome.

Visualizing this compound-Related Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key molecular processes involving this compound.

This compound Biosynthesis Pathway

Caption: The biosynthesis of this compound in Euryarchaeota.

Role of this compound in tRNA Tertiary Structure

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]

- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC分析tRNA衍生核苷 [bio-protocol.org]

- 6. Two-step aminoacylation of tRNA without channeling in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 9. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of tRNA folding monitored by aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tRNA–guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ArcS from Thermococcus kodakarensis transfers L-lysine to preQ0 nucleoside derivatives as minimum substrate RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of the hybridization-based method for purification of thermostable tRNAs in the presence of tetraalkylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

- 21. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

The Role of Archaeosine in Enhancing tRNA Thermal Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a hallmark of archaeal transfer RNA (tRNA), exclusively found at position 15 in the dihydrouridine (D) loop. This modification plays a crucial role in the structural integrity and thermal stability of tRNA, particularly in thermophilic archaea that thrive in high-temperature environments. This technical guide provides an in-depth exploration of the biochemical role of this compound, its biosynthesis, and its impact on tRNA thermodynamics. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in RNA biology, extremophile biochemistry, and drug development.

Introduction

Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the genetic code into amino acid sequences. Their precise three-dimensional structure is paramount for their function. In Archaea, tRNAs possess a unique modification, this compound (7-formamidino-7-deazaguanosine), at position 15.[1] This modification is critical for maintaining the canonical L-shaped structure of tRNA at elevated temperatures, a feature essential for the survival of hyperthermophilic organisms. The loss of this compound has been shown to result in a temperature-sensitive phenotype in the hyperthermophilic archaeon Thermococcus kodakarensis, underscoring its importance in thermal adaptation.[2][3][4] This guide delves into the molecular mechanisms by which this compound imparts thermal stability, the intricate enzymatic pathway responsible for its synthesis, and the experimental approaches used to study this fascinating RNA modification.

The Biochemical Structure and Mechanism of this compound-Mediated Thermal Stability

This compound is a 7-deazaguanosine (B17050) derivative characterized by a formamidine (B1211174) group at the C7 position.[1] This modification is strategically located at position 15 within the D-loop of archaeal tRNAs.[5][6] The stabilizing effect of this compound is attributed to two primary mechanisms:

-

Strengthening the Levitt Base Pair: this compound at position 15 forms a Levitt base pair with the universally conserved cytidine (B196190) at position 48 (G15-C48) in the variable loop. The positively charged formamidine group of this compound is proposed to enhance the electrostatic interactions with the phosphate (B84403) backbone, thereby strengthening this crucial tertiary interaction that helps maintain the L-shaped tRNA structure.[2]

-

Increased Rigidity: The presence of this compound contributes to the overall rigidity of the tRNA molecule, making it more resistant to thermal denaturation.

The this compound Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that begins with GTP and culminates in the modification of tRNA at position 15. The pathway can be broadly divided into two stages: the synthesis of the precursor preQ₀ (7-cyano-7-deazaguanine) and its subsequent conversion to this compound on the tRNA molecule.

The key enzymes involved in this pathway are:

-

GTP Cyclohydrolase I (GCH-I): Catalyzes the conversion of GTP to dihydroneopterin triphosphate.

-

6-pyruvoyltetrahydropterin synthase (QueD): Involved in the subsequent conversion steps.

-

7-carboxy-7-deazaguanine synthase (QueE): Catalyzes a key step in the formation of the 7-deazaguanine (B613801) core.

-

preQ₀ synthase (QueC): Catalyzes the final step in the synthesis of preQ₀.

-

tRNA-guanine transglycosylase (ArcTGT): This enzyme excises the guanine (B1146940) base at position 15 of the tRNA and inserts the preQ₀ base.[5][6]

-

This compound Synthase (ArcS) and RaSEA: In Euryarchaeota, a complex of ArcS and a radical S-adenosylmethionine (SAM) enzyme called RaSEA catalyzes the final conversion of preQ₀-tRNA to this compound-tRNA.[7][8] In Crenarchaeota, other enzymes such as QueF-like and GAT-QueC perform this function.[9]

Below is a diagram illustrating the this compound biosynthesis pathway in Euryarchaeota.

Quantitative Data on Thermal Stability

The presence of this compound significantly enhances the thermal stability of tRNA. This is quantified by an increase in the melting temperature (Tm), the temperature at which 50% of the tRNA molecules are denatured.

| tRNA Species | Modification Status at Position 15 | Melting Temperature (Tm) in T. kodakarensis | Reference |

| In vitro transcribed tRNAGln | Unmodified (Guanosine) | ~84 °C | [10] |

| In vitro transcribed tRNAGln | preQ₀ | ~88 °C | [10] |

| In vitro transcribed tRNAGln | This compound (G+) | ~89 °C | [10] |

| Native tRNA pool | Wild-type (with this compound) | Higher than mutants lacking this compound | [3] |

| Native tRNA pool | ΔarcS mutant (preQ₀) | Lower than wild-type | [3] |

| Native tRNA pool | ΔtgtA mutant (Guanosine) | Lower than wild-type | [3] |

Note: The stabilizing effect of this compound is most pronounced in in vitro transcribed tRNA which lacks other modifications, suggesting its critical role in the early stages of tRNA folding and maturation.[11][12][13]

Experimental Protocols

In Vitro Transcription of tRNA

This protocol outlines the generation of unmodified tRNA transcripts for use in comparative thermal stability studies.

Materials:

-

Linearized plasmid DNA containing the tRNA gene downstream of a T7 promoter.

-

T7 RNA polymerase.

-

RNase inhibitor.

-

NTPs (ATP, GTP, CTP, UTP).

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT).[9]

-

DNase I.

-

Urea-PAGE supplies.

Procedure:

-

Set up the transcription reaction by combining the transcription buffer, NTPs, linearized DNA template, RNase inhibitor, and T7 RNA polymerase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Treat the reaction mixture with DNase I to remove the DNA template.

-

Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).

-

Elute the tRNA from the gel slice and precipitate with ethanol.

-

Resuspend the purified tRNA in RNase-free water.

Purification of Native tRNA from Thermophiles

This protocol describes the isolation of fully modified tRNA from thermophilic archaea.

Materials:

-

Cell pellet of the thermophilic archaeon.

-

Lysis buffer (e.g., Tris-HCl, EDTA).

-

Phenol:chloroform:isoamyl alcohol.

-

Isopropanol and ethanol.

-

Anion-exchange chromatography columns.

Procedure:

-

Lyse the archaeal cells using enzymatic digestion and/or mechanical disruption.

-

Perform a phenol:chloroform extraction to remove proteins and lipids.

-

Precipitate the total RNA from the aqueous phase with isopropanol.

-

Resuspend the RNA pellet and enrich for tRNA using anion-exchange chromatography.

-

Further purify specific tRNA species if desired using methods like solid-phase DNA probe hybridization.[14]

Thermal Denaturation of tRNA using UV-Vis Spectrophotometry

This protocol details the determination of tRNA melting temperature (Tm) by monitoring the change in UV absorbance with temperature.

Materials:

-

Purified tRNA (modified and unmodified).

-

Melting buffer (e.g., 10 mM sodium cacodylate pH 7.0, 100 mM NaCl, with varying concentrations of MgCl₂).[10]

-

UV-Vis spectrophotometer with a temperature controller.

Procedure:

-

Prepare tRNA samples in the melting buffer at a known concentration.

-

Place the samples in quartz cuvettes in the spectrophotometer.

-

Equilibrate the samples at a low starting temperature (e.g., 25°C).

-

Slowly increase the temperature at a constant rate (e.g., 1°C/minute) up to a high temperature (e.g., 95°C).

-

Monitor the absorbance at 260 nm throughout the temperature ramp.

-

The melting temperature (Tm) is determined as the temperature at the midpoint of the transition in the melting curve (the peak of the first derivative plot).

Enzymatic Assay for this compound Synthase (ArcS)

This is a general protocol for assaying the activity of ArcS, which catalyzes the final step in this compound biosynthesis in many archaea.

Materials:

-

Purified ArcS enzyme.

-

preQ₀-modified tRNA substrate.

-

For the ArcS/RaSEA complex, L-lysine and S-adenosylmethionine (SAM). For other ArcS enzymes, a suitable amine donor (e.g., glutamine).

-

Assay buffer (e.g., HEPES buffer with MgCl₂ and KCl).

-

Method for detecting product formation (e.g., HPLC, mass spectrometry).

Procedure:

-

Prepare a reaction mixture containing the assay buffer, preQ₀-tRNA, and the necessary co-substrates (lysine, SAM, or glutamine).

-

Initiate the reaction by adding the purified ArcS enzyme (or ArcS/RaSEA complex).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., for thermophilic enzymes, this could be >60°C).

-

Stop the reaction at various time points by heat inactivation or addition of a quenching agent.

-

Digest the tRNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

Analyze the resulting nucleosides by HPLC or mass spectrometry to quantify the formation of this compound.

Implications for Drug Development

The enzymes of the this compound biosynthesis pathway, being unique to Archaea, represent potential targets for the development of novel antimicrobial agents. Inhibitors designed to target enzymes like ArcTGT or ArcS could disrupt tRNA maturation and consequently inhibit the growth of pathogenic archaea. Furthermore, understanding the principles of RNA stabilization by modifications like this compound can inform the design of thermostable RNA molecules for various biotechnological and therapeutic applications, such as RNA-based vaccines and diagnostics.

Conclusion

This compound is a vital tRNA modification in Archaea that confers significant thermal stability, a critical adaptation for life in extreme environments. Its biosynthesis is a complex and fascinating enzymatic pathway. The study of this compound not only provides fundamental insights into the strategies employed by extremophiles to maintain the integrity of their cellular machinery but also opens up new avenues for the development of novel therapeutics and biotechnological tools. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted roles of this unique modified nucleoside.

References

- 1. rsc.org [rsc.org]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. graphviz.org [graphviz.org]

- 11. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Archaeosine Biosynthesis Pathway in Euryarchaeota

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a signature modification found in the transfer RNA (tRNA) of most Euryarchaeota and Crenarchaeota. Located at position 15 in the D-loop of tRNA, a site not typically modified in Bacteria or Eukarya, this compound plays a critical role in maintaining the structural integrity and stability of tRNA, particularly in extremophilic archaea that thrive in high-temperature environments. The presence of a positively charged formamidine (B1211174) group on the 7-deazaguanosine (B17050) core of this compound is thought to contribute to electrostatic interactions with the phosphate (B84403) backbone, thereby stabilizing the L-shaped tertiary structure of tRNA. This stabilization is crucial for proper tRNA function in protein synthesis.

The biosynthesis of this compound is a multi-step enzymatic pathway that begins with the pre-synthesis of a precursor base, 7-cyano-7-deazaguanine (preQ₀), which is then incorporated into the tRNA backbone and further modified. This pathway presents a unique target for antimicrobial drug development, as it is essential for the survival of many archaea and is absent in humans. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Euryarchaeota, detailing the enzymes involved, their kinetics, and the experimental protocols used to study this fascinating pathway.

The this compound Biosynthesis Pathway in Euryarchaeota

The biosynthesis of this compound in Euryarchaeota can be broadly divided into three main stages:

-

Synthesis of the preQ₀ base: This initial stage involves the conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ₀).

-

Incorporation of preQ₀ into tRNA: The preQ₀ base is then exchanged with the guanine (B1146940) at position 15 of the tRNA molecule.

-

Conversion of preQ₀-tRNA to this compound-tRNA: The final stage involves a complex series of reactions to modify the preQ₀ moiety into the final this compound structure.

Figure 1: Overview of the this compound Biosynthesis Pathway in Euryarchaeota.

Key Enzymes in the Pathway

The core of the this compound biosynthesis pathway in Euryarchaeota is catalyzed by three key enzymes:

-

This compound tRNA-guanine transglycosylase (ArcTGT): This enzyme catalyzes the exchange of guanine at position 15 of tRNA with the pre-synthesized preQ₀ base.

-

This compound Synthase (ArcS): ArcS is a versatile enzyme that, in Euryarchaeota, functions as a lysine-tRNA ligase, attaching L-lysine to the preQ₀ moiety on the tRNA.

-

Radical SAM enzyme for this compound Formation (RaSEA): This recently discovered radical S-adenosyl-L-methionine (SAM) enzyme forms a complex with ArcS and catalyzes the final conversion of the lysine-adduct intermediate to this compound.

Quantitative Data on Enzyme Kinetics

Understanding the kinetic parameters of the enzymes in the this compound biosynthesis pathway is crucial for developing inhibitors and for in vitro reconstitution studies. The following tables summarize the available quantitative data for the key enzymes from various Euryarchaeota species.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| ArcTGT | Pyrococcus horikoshii | tRNAVal | 0.23 | 0.018 | 7.8 x 104 | [1] |

| Guanine | 0.14 | - | - | [1] | ||

| ArcS | Thermococcus kodakarensis | L-lysine | 36 ± 4 | 0.043 ± 0.001 | 1.2 x 103 | [2] |

| tRNA(preQ₀15) | 0.19 ± 0.02 | 0.044 ± 0.001 | 2.3 x 105 | [2] | ||

| 5'P-preQ₀ | 2.1 ± 0.2 | 0.0028 ± 0.0001 | 1.3 x 103 | [2] |

Note: Kinetic data for RaSEA is not yet widely available in a standardized format.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the this compound biosynthesis pathway.

Heterologous Expression and Purification of His-tagged this compound Biosynthesis Enzymes

This protocol describes the expression of His-tagged ArcTGT, ArcS, and RaSEA in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

Figure 2: General workflow for His-tagged protein purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

Procedure:

-

Gene Cloning and Transformation: Clone the genes encoding ArcTGT, ArcS, and RaSEA into a His-tag expression vector. Transform the resulting plasmids into a suitable E. coli expression strain.

-

Protein Expression: Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

IMAC Purification: Apply the cleared lysate to a column packed with Ni-NTA agarose resin pre-equilibrated with Lysis Buffer.

-

Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with Elution Buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and determine its concentration using a protein assay (e.g., Bradford assay).

In Vitro Transcription of tRNA

This protocol describes the synthesis of tRNA transcripts for use in enzyme assays.

Materials:

-

Linearized plasmid DNA containing the tRNA gene downstream of a T7 promoter.

-

T7 RNA polymerase

-

Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

NTPs (ATP, GTP, CTP, UTP)

-

RNase inhibitor

-

DNase I

Procedure:

-

Transcription Reaction Setup: In a nuclease-free tube, combine the transcription buffer, NTPs, linearized DNA template, and RNase inhibitor. Add T7 RNA polymerase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to digest the DNA template.

-

RNA Purification: Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercially available RNA purification kit.

-

Analysis: Analyze the purified tRNA on a denaturing polyacrylamide gel to verify its size and purity.

Enzyme Activity Assays

This assay measures the incorporation of a radiolabeled guanine analog into the tRNA.

Materials:

-

Purified ArcTGT

-

In vitro transcribed tRNA

-

[⁸-¹⁴C]Guanine

-

Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 20 mM MgCl₂, 5 mM DTT)

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, in vitro transcribed tRNA, and [⁸-¹⁴C]Guanine.

-

Initiate Reaction: Add purified ArcTGT to start the reaction.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 65°C for enzymes from thermophiles).

-

Quenching and Precipitation: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA). Precipitate the tRNA on ice.

-

Quantification: Collect the precipitated tRNA on a filter, wash with cold TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.

This assay monitors the conversion of preQ₀-tRNA to this compound-tRNA.

Figure 3: Workflow for the ArcS-RaSEA complex activity assay.

Materials:

-

Purified ArcS-RaSEA complex

-

preQ₀-modified tRNA (prepared by reacting tRNA with ArcTGT and preQ₀)

-

L-lysine

-

S-adenosyl-L-methionine (SAM)

-

Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

Nuclease P1

-

Bacterial alkaline phosphatase

Procedure:

-

Reaction Setup: In an anaerobic environment (for RaSEA activity), combine the reaction buffer, preQ₀-tRNA, L-lysine, and SAM.

-

Initiate Reaction: Add the purified ArcS-RaSEA complex to start the reaction.

-

Incubation: Incubate at the optimal temperature.

-

tRNA Isolation: Stop the reaction and isolate the tRNA by phenol:chloroform extraction and ethanol precipitation.

-

Nucleoside Digestion: Digest the tRNA to nucleosides by sequential treatment with nuclease P1 and bacterial alkaline phosphatase.

-

Analysis: Analyze the resulting nucleoside mixture by HPLC or LC-MS/MS to detect and quantify the formation of this compound.

tRNA Digestion and Nucleoside Analysis by HPLC

This protocol details the preparation of tRNA for nucleoside analysis and the subsequent separation and detection by HPLC.

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Acetonitrile

-

HPLC system with a C18 column and UV detector

Procedure:

-

tRNA Digestion: Incubate the purified tRNA with nuclease P1 to digest it into 5'-mononucleotides. Then, add bacterial alkaline phosphatase to dephosphorylate the mononucleotides to nucleosides.

-

Sample Preparation: Centrifuge the digestion mixture to pellet any undigested material. Filter the supernatant before injection into the HPLC.

-

HPLC Analysis: Inject the sample onto a C18 column. Elute the nucleosides using a gradient of ammonium acetate buffer and acetonitrile.

-

Detection and Quantification: Monitor the elution profile at 254 nm. Identify and quantify this compound and its precursors by comparing their retention times and peak areas to those of known standards.

Conclusion and Future Directions

The this compound biosynthesis pathway in Euryarchaeota is a complex and fascinating process that is essential for the survival of these organisms, particularly in extreme environments. The elucidation of the roles of ArcTGT, ArcS, and the radical SAM enzyme RaSEA has provided a near-complete picture of this pathway. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in further investigating the enzymes of this pathway, their mechanisms, and their potential as targets for novel antimicrobial agents.

Future research in this area could focus on several key aspects:

-

Structural Biology: Determining the high-resolution structures of the enzymes, particularly the ArcS-RaSEA complex, will provide invaluable insights into their catalytic mechanisms and substrate recognition.

-

Inhibitor Screening: The development of high-throughput screening assays for the enzymes in this pathway will facilitate the discovery of potent and specific inhibitors.

-

Pathway Regulation: Investigating the regulatory mechanisms that control the expression and activity of the this compound biosynthesis genes will provide a more complete understanding of how archaea adapt to their environment.

-

Diversity of the Pathway: Further exploration of the this compound biosynthesis pathway in a wider range of archaeal species may reveal novel enzymatic activities and variations in the pathway.

By continuing to unravel the complexities of the this compound biosynthesis pathway, we can not only gain a deeper understanding of the fundamental biology of archaea but also pave the way for the development of new therapeutic strategies to combat archaeal-related diseases and for biotechnological applications.

References

- 1. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of enzyme kinetics using microscale steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of Archaeosine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a signature modification found at position 15 in the D-loop of transfer RNA (tRNA) in most archaea. This modification is crucial for maintaining the structural integrity of tRNA, particularly in extremophilic archaea, and its biosynthesis involves a unique set of enzymes that are distinct from the pathways for other modified nucleosides. This technical guide provides a comprehensive overview of the enzymes involved in this compound synthesis, detailing their roles, kinetic properties, and the experimental protocols used for their characterization. This information is of critical value to researchers in the fields of RNA biology, enzymology, and drug development, as these enzymes represent potential targets for novel antimicrobial agents targeting archaea.

Core Enzymes and Biosynthetic Pathways

The biosynthesis of this compound can be broadly divided into two main pathways, one predominantly found in Euryarchaeota and the other in Crenarchaeota. The initial steps leading to the synthesis of the precursor 7-cyano-7-deazaguanine (preQ₀) from GTP are conserved and involve the enzymes FolE (GTP cyclohydrolase I), QueD, QueE, and QueC.[1] The divergence in the pathway occurs in the subsequent modification of tRNA.

Euryarchaeal Pathway

In most Euryarchaeota, the synthesis of this compound from preQ₀ proceeds via a two-step enzymatic process involving a tRNA-guanine transglycosylase and a complex of two other enzymes.[2][3]

-

This compound tRNA Guanine (B1146940) Transglycosylase (ArcTGT): This enzyme catalyzes the first committed step in the this compound pathway, where it exchanges the guanine base at position 15 of a target tRNA with the free base preQ₀.[2][4] This reaction occurs without cleavage of the tRNA phosphodiester backbone.

-

This compound Synthase (ArcS) and Radical SAM Enzyme for this compound Formation (RaSEA) Complex: Initially, ArcS was thought to directly convert preQ₀-tRNA to G+-tRNA.[5] However, recent studies have revealed a more complex mechanism involving a partnership with a radical S-adenosyl-L-methionine (SAM) enzyme, RaSEA.[3][4] The ArcS-RaSEA complex catalyzes the final two steps:

-

Lysine (B10760008) Transfer: ArcS, the α-subunit, transfers a lysine molecule to the cyano group of the preQ₀ base within the tRNA, forming a preQ₀-lysine adduct (q⁰kN-tRNA).[3][6]

-

Amidine Formation: RaSEA, the β-subunit, a radical SAM enzyme, then acts on the preQ₀-lysine adduct to form the final formamidine (B1211174) group of this compound, releasing lysine in the process.[3][4]

-

Crenarchaeal Pathway

Many species of Crenarchaeota lack a recognizable arcS gene and employ alternative enzymes to catalyze the final step of this compound synthesis.[7][8][9] Two main families of enzymes have been identified to fulfill this role:

-

GAT-QueC: This is a two-domain protein family. It comprises an N-terminal glutamine amidotransferase (GAT) domain of the class-II type, which provides the ammonia, and a C-terminal domain with homology to QueC, the enzyme that synthesizes preQ₀.[7][9]

-

QueF-like: This family of enzymes is homologous to the bacterial enzyme QueF, which is involved in the biosynthesis of queuosine. However, the archaeal QueF-like enzymes have been shown to catalyze the amidation of preQ₀ on the tRNA to form this compound, a different reaction from their bacterial counterparts.[7][8]

Quantitative Data on this compound Synthesis Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound synthesis.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| ArcS | Thermococcus kodakarensis | L-Lysine | 40.9 ± 4.5 | - | - | [2] |

| ArcS | Thermococcus kodakarensis | tRNAPhe-preQ₀¹⁵ | 12.3 ± 3.2 | 0.0011 ± 0.0001 | 89 | [2] |

| ArcS | Thermococcus kodakarensis | T. kodakarensis tRNATrp-preQ₀ | 54.9 ± 12.1 | 0.00048 ± 0.00006 | 8.7 | [2] |

| ArcS | Thermococcus kodakarensis | 21 nt RNA fragment-preQ₀ | 10.1 ± 1.7 | 0.0023 ± 0.0002 | 228 | [2] |

| ArcS | Thermococcus kodakarensis | 64 nt RNA fragment-preQ₀ | 11.2 ± 2.1 | 0.0028 ± 0.0002 | 250 | [2] |

| ArcS | Thermococcus kodakarensis | 5'P-preQ₀ | 433.4 ± 73.1 | 0.0024 ± 0.0002 | 5.5 | [2] |

Note: Kinetic data for archaeal ArcTGT, RaSEA, GAT-QueC, and QueF-like enzymes are not yet available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymes of this compound synthesis.

Heterologous Expression and Purification of T. kodakarensis ArcTGT, ArcS, and ArcS-RaSEA Complex in E. coli

Objective: To produce and purify recombinant ArcTGT, ArcS, and the ArcS-RaSEA complex for in vitro assays.

Protocol:

-

Gene Cloning: The genes encoding ArcTGT, ArcS, and RaSEA from Thermococcus kodakarensis are amplified by PCR and cloned into suitable E. coli expression vectors (e.g., pET vectors) with an affinity tag (e.g., His₆-tag) to facilitate purification. For the ArcS-RaSEA complex, the genes for both subunits can be cloned into a single vector for co-expression.

-

Protein Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to separate the protein of interest from any remaining contaminants and aggregates.

-

Protein Characterization: The purity of the final protein preparation is assessed by SDS-PAGE. The concentration of the purified protein is determined using a spectrophotometer or a protein assay (e.g., Bradford assay).

In Vitro this compound tRNA Guanine Transglycosylase (ArcTGT) Assay

Objective: To measure the activity of ArcTGT in exchanging guanine for preQ₀ in a tRNA substrate.

Protocol:

-

Substrate Preparation: A tRNA transcript that serves as a substrate for ArcTGT (e.g., in vitro transcribed tRNA containing a guanine at position 15) is prepared. Radiolabeled [⁸-¹⁴C]guanine or a fluorescently labeled preQ₀ analog can be used for detection.

-

Reaction Mixture: The reaction mixture typically contains the purified ArcTGT enzyme, the tRNA substrate, and the free base (radiolabeled guanine for exchange reaction or preQ₀ for insertion reaction) in a suitable reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the enzyme (e.g., 60-70°C for enzymes from thermophiles) for a defined period.

-

Reaction Quenching and Product Analysis: The reaction is stopped by the addition of an equal volume of phenol/chloroform. The tRNA is precipitated from the aqueous phase with ethanol. The amount of incorporated radiolabeled guanine or preQ₀ is quantified by scintillation counting or fluorescence measurement, respectively. Alternatively, the reaction products can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging.

In Vitro ArcS-RaSEA Complex Assay

Objective: To reconstitute the synthesis of this compound from preQ₀-tRNA and measure the activity of the ArcS-RaSEA complex.

Protocol:

-

Substrate Preparation: preQ₀-modified tRNA (q⁰N-tRNA) is prepared by incubating an in vitro transcribed tRNA with purified ArcTGT and preQ₀. The modified tRNA is then purified.

-

Reaction Mixture: The reaction is performed under anaerobic conditions. The reaction mixture contains the purified ArcS-RaSEA complex, the q⁰N-tRNA substrate, L-lysine, and S-adenosyl-L-methionine (SAM) in an anaerobic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT, and a reducing agent like sodium dithionite).

-

Incubation: The reaction is initiated by the addition of the ArcS-RaSEA complex and incubated at the optimal temperature.

-

Product Analysis by LC-MS/MS: The reaction is quenched, and the tRNA is extracted and digested to nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase). The resulting nucleosides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of this compound (G+). Quantification can be achieved by comparing the peak area of G+ to that of an internal standard.

tRNA Digestion and Nucleoside Analysis by LC-MS/MS

Objective: To identify and quantify modified nucleosides, including this compound and its precursors, in a tRNA sample.

Protocol:

-

tRNA Isolation: Total tRNA is isolated from archaeal cells using standard RNA extraction methods (e.g., TRIzol reagent or column-based kits).

-

tRNA Digestion: The purified tRNA is completely digested to its constituent nucleosides by incubation with a mixture of nucleases, typically nuclease P1 followed by bacterial alkaline phosphatase, to remove the 3'-phosphate groups.

-

LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC). The eluent is directly coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the parent ion to a specific daughter ion for each nucleoside of interest (e.g., the transition of the protonated this compound molecule to its characteristic fragment ion).

-

Data Analysis: The peak areas of the detected nucleosides are integrated, and their concentrations are determined by comparison to a standard curve generated with known amounts of authentic nucleoside standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Euryarchaeal this compound biosynthesis pathway.

References

- 1. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QueF-Like, a Non-Homologous this compound Synthase from the Crenarchaeota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extremely Stable and Versatile Carboxylesterase from a Hyperthermophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of the this compound Synthase QueF-Like – Insights into Amidino Transfer and tRNA Recognition by the Tunnel Fold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ArcS from Thermococcus kodakarensis transfers L-lysine to preQ0 nucleoside derivatives as minimum substrate RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A short and efficient synthesis of the tRNA nucleosides PreQ0 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

Unraveling the Genetic Control of Archaeosine Production in Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a distinctive feature of transfer RNA (tRNA) in the domain Archaea, where it is almost universally found at position 15 in the D-loop. This modification is crucial for tRNA stability, particularly in thermophilic archaea, and its intricate biosynthesis is governed by a fascinating and diverse set of enzymes and regulatory mechanisms. This technical guide provides an in-depth exploration of the genetic regulation of this compound production, presenting a synthesis of current knowledge on the biosynthetic pathways, the enzymes involved, and the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive overview of the core concepts.

Introduction to this compound and its Significance

This compound (G+) is a 7-deazaguanosine (B17050) derivative characterized by a formamidine (B1211174) group at the 7-position, a modification that imparts a positive charge.[1][2] This unique modification is introduced into tRNA post-transcriptionally and is located at position 15, a site not modified in Bacteria or Eukarya.[1][2] The presence of this compound is critical for the structural integrity and stability of archaeal tRNA.[1][2][3] Studies have shown that the loss of this compound in the hyperthermophilic archaeon Thermococcus kodakarensis leads to a temperature-sensitive phenotype, highlighting its importance for life at high temperatures.[1][2][3] This structural role is attributed to the electrostatic interactions between the positively charged formamidine group and the phosphate (B84403) backbone of the tRNA, which helps to stabilize the tertiary structure of the molecule.[1]

The this compound Biosynthetic Pathway: A Tale of Two Phyla

The biosynthesis of this compound is a multi-step enzymatic process that exhibits significant diversity between the two major archaeal phyla, Euryarchaeota and Crenarchaeota. The pathway begins with the synthesis of the precursor 7-cyano-7-deazaguanine (preQ₀) from GTP, a process that involves the enzymes GTP cyclohydrolase I, QueD, QueE, and QueC.[4][5] From this common precursor, the pathways diverge.

The Euryarchaeal Pathway

In most Euryarchaeota, the biosynthesis of this compound proceeds through the following key steps:

-

preQ₀ Insertion: The enzyme archaeal tRNA-guanine transglycosylase (ArcTGT), encoded by the tgtA gene, catalyzes the exchange of the guanine (B1146940) at position 15 of the tRNA with the free base preQ₀.[4][6][7]

-

This compound Formation: The subsequent conversion of the preQ₀-modified tRNA to this compound-containing tRNA is a more complex process than initially understood. It involves a sophisticated enzymatic machinery:

-

This compound Synthase (ArcS): This enzyme was initially thought to directly convert preQ₀-tRNA to G+-tRNA.[4] However, recent studies have revealed a more intricate mechanism. ArcS, in many euryarchaea, functions as a lysine (B10760008) transferase, adding a lysine molecule to the cyano group of preQ₀ to form a preQ₀-lysine adduct as an intermediate.[6][8]

-

Radical S-adenosyl-L-methionine (SAM) Enzyme for this compound formation (RaSEA): This radical SAM enzyme works in conjunction with ArcS.[6][9] RaSEA is proposed to cleave the C-N bond in the lysine moiety of the preQ₀-lysine intermediate, ultimately leading to the formation of the formamidine group of this compound.[6] ArcS and RaSEA are thought to form a complex to carry out this transformation.[6]

-

The Crenarchaeal Pathway: A Divergent Strategy

While Crenarchaeota also possess the tgtA gene for preQ₀ insertion, many lack a clear homolog of the arcS gene found in Euryarchaeota.[4] This observation led to the discovery of alternative enzymes for the final step of this compound synthesis in this phylum:

-

QueF-like proteins: A family of proteins with homology to the bacterial enzyme QueF, which is involved in queuosine (B110006) biosynthesis, has been implicated in this compound formation in some Crenarchaeota.[4] Instead of the reductase activity of bacterial QueF, these archaeal homologs are proposed to catalyze the amidation of preQ₀ to form this compound.[4]

-

Glutamine-dependent amidotransferase (GAT-QueC): Another enzyme family, GAT-QueC, has been identified in other Crenarchaeota and is also believed to be responsible for the final amidation step.[4]

The phylogenetic distribution of these different enzyme families suggests a mosaic evolution of the this compound biosynthetic pathway, with different archaeal lineages adopting distinct enzymatic solutions for the same biochemical transformation.

Genetic Regulation and Key Genes

The primary level of regulation for this compound production appears to be the presence and expression of the key biosynthetic genes. The core genes involved are:

-

tgtA (or arcTGT): Encodes the archaeal tRNA-guanine transglycosylase, which is responsible for the insertion of preQ₀ into the tRNA. This gene is nearly universal in archaea that produce this compound.[4]

-

arcS: Encodes the this compound synthase, which in Euryarchaeota, in conjunction with RaSEA, catalyzes the final step of this compound formation.[4][6]

-

RaSEA: Encodes the radical SAM enzyme for this compound formation, which partners with ArcS in Euryarchaeota.[6][9]

-

QueF-like genes: Found in some Crenarchaeota, these genes encode enzymes that are thought to catalyze the final amidation step.[4]

-

GAT-QueC genes: Present in other Crenarchaeota, these genes also encode enzymes implicated in the final stage of this compound synthesis.[4]

The regulation of the expression of these genes is not yet well understood. However, the organization of genes into operons, a common feature in archaea, may play a role in the coordinated expression of the this compound biosynthetic machinery.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound production, primarily focusing on the effects of gene deletions on the modification status of tRNA.

Table 1: this compound and Precursor Levels in Thermococcus kodakarensis Mutant Strains

| Strain | Relevant Genotype | This compound (G+) Level (Relative Abundance) | preQ₀ Level (Relative Abundance) | Phenotype | Reference |

| Wild Type (TS559) | tgtA+, arcS+ | High | Not Detected | Thermophilic | [1] |

| ΔtgtA | Deletion of tgtA | Not Detected | Not Detected | Temperature-sensitive | [1] |

| ΔarcS | Deletion of arcS | Not Detected | High | Temperature-sensitive | [1][2] |

Table 2: this compound Levels in Methanosarcina mazei Mutant Strains

| Strain | Relevant Genotype | this compound (G+) Level | Phenotype | Reference | | :--- | :--- | :--- | :--- | | Wild Type | tgtA+ | Present | Mesophilic |[1] | | ΔtgtA | Deletion of tgtA | Absent | No detectable phenotype |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound production. These protocols are synthesized from the "Materials and Methods" sections of the cited research articles.

Construction of Gene Deletion Mutants in Thermococcus kodakarensis**

This protocol describes the targeted disruption of genes involved in this compound biosynthesis in T. kodakarensis.

Materials:

-

T. kodakarensis host strain (e.g., KUW1)

-

Plasmids for gene disruption containing upstream and downstream flanking regions of the target gene and a selectable marker (e.g., pyrF or agmatine (B1664431) resistance cassette).

-

MA-YT medium

-

Agmatine or 5-fluoroorotic acid (5-FOA) for selection

Procedure:

-

Construct the Deletion Plasmid: Clone approximately 1 kb fragments of the upstream and downstream regions of the target gene (e.g., tgtA or arcS) into a suitable vector. Ligate a selectable marker cassette between the two flanking regions.

-

Transformation of T. kodakarensis:

-

Grow T. kodakarensis cells in MA-YT medium to the mid-exponential phase.

-

Harvest the cells by centrifugation and wash with a transformation buffer.

-

Electroporate the cells with the deletion plasmid.

-

Recover the cells in fresh medium.

-

-

Selection of Transformants:

-

Plate the transformed cells on selective medium. For example, if using an agmatine resistance marker, plate on medium containing agmatine. If using a pyrF marker in a ΔpyrF background, select for uracil (B121893) prototrophy.

-

-

Confirmation of Gene Disruption:

-

Isolate genomic DNA from the transformants.

-

Confirm the correct integration of the deletion cassette and the absence of the target gene by PCR using primers flanking the target gene locus.

-

Further confirmation can be performed by Southern blot analysis.

-

Analysis of tRNA Modification Status by HPLC and LC-MS

This protocol outlines the procedure for extracting and analyzing tRNA to determine the presence and relative abundance of this compound and its precursors.

Materials:

-

Archaeal cell pellets

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system with a C18 reverse-phase column

-

LC-MS system

Procedure:

-

tRNA Extraction:

-

Resuspend the cell pellet in a suitable buffer.

-

Perform phenol:chloroform:isoamyl alcohol extraction to remove proteins and DNA.

-

Precipitate the RNA with ethanol.

-

Resuspend the RNA pellet in sterile water.

-

-

tRNA Digestion to Nucleosides:

-

Incubate the purified tRNA with nuclease P1 to digest the RNA into 5'-mononucleotides.

-

Subsequently, treat with bacterial alkaline phosphatase to dephosphorylate the mononucleotides to nucleosides.

-

-

HPLC Analysis:

-

Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Elute the nucleosides using a suitable gradient of a mobile phase (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).

-

Monitor the elution profile at 254 nm or 260 nm.

-

Identify the peaks corresponding to this compound and preQ₀ by comparing their retention times with those of known standards.

-

-

LC-MS Analysis for Confirmation:

-

Collect the fractions corresponding to the peaks of interest from the HPLC.

-

Analyze the collected fractions by LC-MS to confirm the identity of the nucleosides based on their mass-to-charge ratio (m/z). For this compound, the expected m/z is 325.1257, and for preQ₀, it is 308.0994.[1]

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

References

- 1. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Modification of Archaeal tRNA: Role in Structural Stabilization (Journal Article) | OSTI.GOV [osti.gov]

- 4. Diversity of this compound Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asiaresearchnews.com [asiaresearchnews.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

The Evolutionary Cornerstone of Archaea: A Technical Guide to Archaeosine Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archaeosine (G+), a hypermodified guanosine (B1672433) analog, is a defining molecular feature of the archaeal domain of life. Found almost exclusively at position 15 in the D-loop of archaeal transfer RNA (tRNA), this complex modification plays a pivotal role in maintaining tRNA structural integrity, particularly under the extreme conditions frequented by many archaeal species. Its unique biosynthesis and profound impact on the fitness of thermophilic archaea underscore its evolutionary significance. This technical guide provides an in-depth exploration of the this compound modification, detailing its biosynthetic pathway, functional implications, and the experimental methodologies used to elucidate its role. Quantitative data are presented for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction